Ingenol-3,4:5,20-diacetonide
Overview
Description
Ingenol-3,4:5,20-diacetonide is a natural compound . It is used for laboratory chemicals and the manufacture of substances .
Synthesis Analysis
The synthesis of Ingenol-3,4:5,20-diacetonide involves several steps. The cyclase phase proceeded in only 7 steps from 9 to generate 5 stereocenters and form 7 carbon–carbon bonds . This illustrates the strategic value of targeting a minimally oxidized core structure and utilizing powerful carbon–carbon bond–forming methodologies .Molecular Structure Analysis
The molecular formula of Ingenol-3,4:5,20-diacetonide is C26H36O5 . The Ingenol-3,4:5,20-diacetonide molecule contains a total of 72 bond(s). There are 36 non-H bond(s), 3 multiple bond(s), 3 double bond(s), 1 three-membered ring(s), 2 five-membered ring(s), 1 six-membered ring(s), 2 seven-membered ring(s), 2 eight-membered ring(s), 2 ten-membered ring(s), 2 eleven-membered ring(s), 1 ketone(s) (aliphatic), and more .Physical And Chemical Properties Analysis
Ingenol-3,4:5,20-diacetonide appears as a white to off-white solid . Its molecular weight is 428.56 .Scientific Research Applications
Chemical Synthesis
Ingenol-3,4:5,20-diacetonide is a common intermediate used in the synthesis of various biologically active alkaloids . It plays a crucial role in the production of compounds like hyoscyamine and scopolamine .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Ingenol-3,4:5,20-diacetonide can be used to study protein interactions, modifications, and localization .
Glycobiology Research
Ingenol-3,4:5,20-diacetonide is used in glycobiology research . Glycobiology is the study of the structure, function, and biology of carbohydrates, also known as glycans, which are widely distributed in nature .
Pharmaceutical Applications
Due to its unique chemical structure, Ingenol-3,4:5,20-diacetonide has potential pharmaceutical applications. It could be used in the development of new drugs or therapies .
Chemical Properties Study
The study of the chemical properties of Ingenol-3,4:5,20-diacetonide, such as its molecular weight, InChI code, and purity, is another important area of research . This information is crucial for understanding its behavior in various chemical reactions .
Chemical Derivatives Production
Ingenol-3,4:5,20-diacetonide is used in the production of its chemical derivatives . For example, it was used to synthesize four 3-esters [butyrate (3d), tetradecanoate (3e), eicosanoate (3f), benzoate (3g)] of (9S)-9-deoxo-9-hydroxyingenol (3 a) .
Mechanism of Action
Target of Action
Ingenol-3,4:5,20-diacetonide is a natural compound isolated from the Euphorbia plant
Mode of Action
It is known to exhibit anti-tumor, anti-inflammatory, and immunomodulatory effects .
Biochemical Pathways
Given its anti-tumor, anti-inflammatory, and immunomodulatory effects, it can be inferred that it likely interacts with pathways related to these biological processes .
Result of Action
Ingenol-3,4:5,20-diacetonide has been found to exhibit anti-tumor, anti-inflammatory, and immunomodulatory effects . These effects suggest that the compound may influence cellular processes such as cell proliferation, inflammation, and immune response.
properties
IUPAC Name |
3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-13-11-25-14(2)9-17-18(22(17,3)4)16(19(25)27)10-15-12-28-23(5,6)30-21(15)26(25)20(13)29-24(7,8)31-26/h10-11,14,16-18,20-21H,9,12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKBBQPBIIZMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C4COC(OC4C56C1(C3=O)C=C(C5OC(O6)(C)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998786 | |
Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ingenol-3,4:5,20-diacetonide | |
CAS RN |
77573-44-5 | |
Record name | 10aH-2,12a-Methano-1H,4H-cyclopropa(5,6)(1,3)dioxolo(2',3')cyclopenta(1',2':9,10)cyclodeca(1,2-d)(1,3)dioxin-15-one, 1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-, (1aR-(1aalpha,2alpha,7aalpha,7bR*,10aalpha,12aalpha,13alpha,14aalpha))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077573445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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